N-(2,4-dimethylphenyl)-2-phenylbenzamide
Overview
Description
N-(2,4-dimethylphenyl)-2-phenylbenzamide is an organic compound that belongs to the class of amides. It is characterized by the presence of a benzamide group attached to a 2,4-dimethylphenyl group and a phenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
N-(2,4-dimethylphenyl)-2-biphenylcarboxamide, also known as Amitraz, primarily targets the alpha-adrenergic system and octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission.
Mode of Action
Amitraz acts as an agonist at the alpha-adrenergic system and interacts with octopamine receptors . This interaction leads to the inhibition of the synthesis of monoamine oxidases and prostaglandins . The compound’s action results in overexcitation, leading to paralysis and death in insects .
Biochemical Pathways
The primary biochemical pathway affected by Amitraz involves the alpha-adrenergic signaling pathway and the octopamine receptor pathway . The downstream effects include overexcitation, paralysis, and death in insects .
Pharmacokinetics
It is known that most animal species, including humans, can metabolize amitraz rapidly to form six metabolites during biotransformation . These metabolites include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .
Result of Action
The molecular and cellular effects of Amitraz’s action primarily involve the overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is commonly used as an insecticide against mite or tick infestation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the metabolic conversion of Amitraz can be influenced by environmental conditions . .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,4-dimethylphenyl)-2-phenylbenzamide can be synthesized through several methods. One common synthetic route involves the reaction of 2,4-dimethylaniline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
N-(2,4-dimethylphenyl)-2-phenylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-dimethylphenyl)formamide: Shares structural similarities but differs in the functional group attached to the phenyl ring.
2-(2,4-dimethylphenyl)-2H-benzotriazole: Another related compound with a benzotriazole ring instead of a benzamide group.
Uniqueness
N-(2,4-dimethylphenyl)-2-phenylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-phenylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO/c1-15-12-13-20(16(2)14-15)22-21(23)19-11-7-6-10-18(19)17-8-4-3-5-9-17/h3-14H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDLBDDHXELBKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC=CC=C3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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